REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH2:11][CH2:12][Cl:13])=[CH:6][CH:5]=1>O1CCCC1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([OH:14])[CH2:11][CH2:12][Cl:13])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to about 50 mL under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate=3/1 as an eluant)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 100 mmol | |
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |